molecular formula C7H12ClNO3 B6283343 rac-(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride CAS No. 2742896-50-8

rac-(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Cat. No.: B6283343
CAS No.: 2742896-50-8
M. Wt: 193.6
InChI Key:
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Description

The compound rac-(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride is a unique chemical entity that belongs to the class of bicyclic azabicyclo compounds. It has garnered significant interest in scientific research and various industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of rac-(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride can be achieved through several synthetic routes. A common method involves the cyclization of a suitable precursor under specific reaction conditions. Typically, a precursor containing both hydroxyl and carboxyl groups is used, which undergoes cyclization in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, large-scale production of this compound often involves continuous flow reactors, which allow for better control over reaction conditions, higher yield, and consistent product quality. The precursor is fed into the reactor along with the acid catalyst, and the reaction is maintained at an optimal temperature and pressure to maximize the yield of this compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : It can be oxidized to form higher oxidation state products.

  • Reduction: : Reduction reactions typically involve the conversion of the carboxyl group to an alcohol.

  • Substitution: : Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as halides (Cl-, Br-, I-) or amines (NH3, RNH2) are used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids or ketones, reduction can produce alcohols, and substitution reactions can yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it an interesting subject for studying stereochemistry and reaction mechanisms.

Biology

In biological research, rac-(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride has been investigated for its potential as a biomolecule for enzyme inhibition and receptor binding studies.

Medicine

Medically, this compound is explored for its potential therapeutic properties. Studies have indicated its potential use in developing drugs targeting specific receptors in the central nervous system.

Industry

In industrial applications, it serves as an intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate.

Mechanism of Action

The mechanism by which rac-(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can either inhibit or activate the target, leading to a cascade of biochemical events. For instance, if it binds to an enzyme, it might inhibit the enzyme's activity, thus affecting the metabolic pathways in which the enzyme is involved.

Comparison with Similar Compounds

Comparison with Other Compounds

When compared to other similar compounds, rac-(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride stands out due to its specific stereochemistry and bicyclic structure. This gives it unique reactivity and biological activity.

Similar Compounds

Some similar compounds include:

  • (1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid

  • (1R,4R,6R,7S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid

  • (1R,4R,6R,7S)-6-chloro-2-azabicyclo[2.2.1]heptane-7-carboxylic acid

These compounds share similar structural frameworks but differ in functional groups, leading to varied reactivity and applications.

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Properties

CAS No.

2742896-50-8

Molecular Formula

C7H12ClNO3

Molecular Weight

193.6

Purity

0

Origin of Product

United States

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